molecular formula C9H12ClNO3S B1532458 1-{[5-(Chloromethyl)furan-2-yl]sulfonyl}pyrrolidine CAS No. 1110820-18-2

1-{[5-(Chloromethyl)furan-2-yl]sulfonyl}pyrrolidine

Cat. No.: B1532458
CAS No.: 1110820-18-2
M. Wt: 249.72 g/mol
InChI Key: ITIWKPRYBBDOPP-UHFFFAOYSA-N
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Description

1-{[5-(Chloromethyl)furan-2-yl]sulfonyl}pyrrolidine is a sulfonamide derivative featuring a pyrrolidine ring linked via a sulfonyl group to a 5-(chloromethyl)furan-2-yl moiety. Its molecular architecture combines the rigidity of the pyrrolidine ring with the electrophilic reactivity of the chloromethyl group and the aromaticity of the furan system. This compound’s structural complexity makes it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

1-[5-(chloromethyl)furan-2-yl]sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO3S/c10-7-8-3-4-9(14-8)15(12,13)11-5-1-2-6-11/h3-4H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIWKPRYBBDOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[5-(Chloromethyl)furan-2-yl]sulfonyl}pyrrolidine typically involves the reaction of 5-chloromethylfuran-2-carbaldehyde with pyrrolidine in the presence of a suitable base . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-{[5-(Chloromethyl)furan-2-yl]sulfonyl}pyrrolidine can undergo various chemical reactions, including:

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[5-(Chloromethyl)furan-2-yl]sulfonyl}pyrrolidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 1-{[5-(Chloromethyl)furan-2-yl]sulfonyl}pyrrolidine involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The sulfonyl group can also participate in interactions with proteins and enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The compound’s uniqueness arises from its specific substituent arrangement. Below is a detailed comparison with structurally analogous compounds, focusing on functional group variations and their implications:

Core Structural Analogues

Compound Name Structural Features Key Differences vs. Target Compound Biological/Chemical Implications Reference ID
1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine Chlorophenylsulfonyl + thiophene substituent Replaces furan with thiophene; adds methoxy group Enhanced π-stacking (thiophene) alters receptor binding
(R)-3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride 4-Chlorophenylsulfonyl + pyrrolidine Lacks furan and chloromethyl groups Simpler structure; reduced electrophilicity
1-[(5-Fluorothiophen-2-yl)sulfonyl]pyrrolidine Fluorothiophenesulfonyl + pyrrolidine Fluorine instead of chlorine; thiophene vs. furan Increased lipophilicity; altered electronic properties

Halogen-Substituted Analogues

Variations in halogen type and position significantly influence reactivity and bioactivity:

  • Bromine vs.
  • Fluorine vs. Chlorine : Fluorinated analogues (e.g., 1-[(5-Fluorothiophen-2-yl)sulfonyl]pyrrolidine, ) often show improved metabolic stability due to fluorine’s electronegativity and small atomic radius .

Heterocyclic Substituent Variations

Heterocycle Example Compound Impact on Properties Reference ID
Furan Target compound Moderate aromaticity; susceptible to oxidation
Thiophene 1-((5-Chloro-2-methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine Higher aromatic stability; sulfur enhances π-interactions
Pyridine 5-Chloro-3-(ethylsulfonyl)-1H-pyrrolo[3,2-b]pyridine Basic nitrogen alters solubility and H-bonding

Physicochemical and Functional Group Analysis

Chloromethyl Group

The chloromethyl group in the target compound introduces:

  • Electrophilicity : Enhances reactivity in nucleophilic substitution reactions.
  • Toxicity Potential: Chlorinated groups may confer cytotoxicity, as seen in chloromethyl-containing anticancer agents .

Sulfonyl Linkage

The sulfonyl group:

  • Stabilizes negative charge , improving solubility in polar solvents.
  • Enhances binding affinity in enzyme inhibition (e.g., sulfonamide antibiotics) .

Biological Activity

1-{[5-(Chloromethyl)furan-2-yl]sulfonyl}pyrrolidine is a synthetic compound with the molecular formula C₉H₁₂ClNO₃S and a molecular weight of approximately 249.72 g/mol. This compound features a unique structure that includes a pyrrolidine ring and a furan moiety with a chloromethyl substituent, making it an interesting subject for research in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is largely attributed to its sulfonyl group, which enhances its reactivity and ability to interact with various biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction may result in inhibition of specific enzymes or proteins, potentially affecting various biochemical pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that related compounds can effectively inhibit the growth of gram-positive bacteria, including Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis. The structure-activity relationship (SAR) analysis suggests that modifications in the chemical structure can lead to variations in antimicrobial efficacy .

Anticancer Properties

In addition to antimicrobial activity, there is ongoing research into the anticancer potential of this compound. Preliminary studies suggest that derivatives containing similar functional groups may exhibit cytotoxic effects against various cancer cell lines while showing minimal toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally related compounds. The following table summarizes key characteristics and potential activities of similar compounds:

Compound NameStructure CharacteristicsUnique FeaturesBiological Activity
1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}pyrrolidineEthoxycarbonyl groupDifferent solubility profilesAntimicrobial
1-{[5-(Bromomethyl)furan-2-yl]sulfonyl}pyrrolidineBromine substituentVariations in reactivityAnticancer
5-N-[[(2R)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazineComplex multi-ring structureInsights into multi-target interactionsAntimicrobial and anticancer

This comparative analysis highlights how subtle changes in chemical structure can lead to significant differences in biological behavior and activity.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several derivatives of pyrrolidine-based compounds against resistant bacterial strains. The results demonstrated that specific modifications in the sulfonamide moiety enhanced the activity against Mycobacterium tuberculosis and other resistant pathogens. The most promising derivatives showed IC50 values comparable to existing antibiotics, indicating their potential as new therapeutic agents .

Cytotoxicity Assessment

In another case study focusing on cytotoxicity, researchers assessed the effects of this compound on various cancer cell lines. The compound exhibited selective cytotoxicity against certain cancer types while sparing normal cells. This selectivity is crucial for minimizing side effects associated with traditional chemotherapy agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[5-(Chloromethyl)furan-2-yl]sulfonyl}pyrrolidine
Reactant of Route 2
1-{[5-(Chloromethyl)furan-2-yl]sulfonyl}pyrrolidine

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